(S)-2-Amino-N-ethyl-3-methyl-N-(3-trifluoromethyl-benzyl)-butyramide
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Overview
Description
(S)-2-Amino-N-ethyl-3-methyl-N-(3-trifluoromethyl-benzyl)-butyramide is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable component in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as trifluoromethyltrimethylsilane or sodium trifluoroacetate . The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the efficient incorporation of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems and continuous flow reactors to optimize yield and purity. The process may also include steps to recycle and reuse reagents, minimizing environmental impact and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-ethyl-3-methyl-N-(3-trifluoromethyl-benzyl)-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
(S)-2-Amino-N-ethyl-3-methyl-N-(3-trifluoromethyl-benzyl)-butyramide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, particularly in drug development.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-ethyl-3-methyl-N-(3-trifluoromethyl-benzyl)-butyramide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant with a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug containing a trifluoromethyl group.
Aprepitant: An antiemetic with a trifluoromethyl group.
Uniqueness
(S)-2-Amino-N-ethyl-3-methyl-N-(3-trifluoromethyl-benzyl)-butyramide is unique due to its specific structural configuration and the presence of both an amino group and a trifluoromethyl group. This combination enhances its stability, bioavailability, and potential for diverse applications in various fields .
Properties
IUPAC Name |
(2S)-2-amino-N-ethyl-3-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N2O/c1-4-20(14(21)13(19)10(2)3)9-11-6-5-7-12(8-11)15(16,17)18/h5-8,10,13H,4,9,19H2,1-3H3/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZDWAGQSSRJAG-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)C(F)(F)F)C(=O)C(C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC(=CC=C1)C(F)(F)F)C(=O)[C@H](C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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